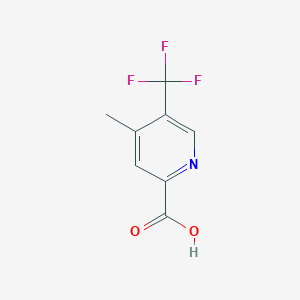

4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid

Description

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

4-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H6F3NO2/c1-4-2-6(7(13)14)12-3-5(4)8(9,10)11/h2-3H,1H3,(H,13,14) |

InChI Key |

JPRAHAFOVUJDFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Trichloromethylpyridine Fluorination

The most widely reported method involves fluorinating trichloromethylpyridine precursors under superatmospheric conditions. As detailed in, 2-chloro-5-(trichloromethyl)pyridine reacts with anhydrous hydrogen fluoride (HF) in the presence of FeCl₃ or FeF₃ catalysts at 150–250°C and 5–1,200 psig. This yields 2-chloro-5-(trifluoromethyl)pyridine, which undergoes subsequent carboxylation (discussed in Section 3). Key parameters include:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Catalyst loading | 1–10 mol% FeCl₃ | 85–92 |

| Temperature | 170–180°C | 89 |

| Reaction time | 25–100 hours | 90 |

This method’s scalability is demonstrated in, where vapor-phase reactors achieve continuous production of trifluoromethylpyridines via sequential chlorination and fluorination.

Pyridine Ring Construction via Cyclocondensation

Trifluoroacetyl Building Blocks

Source outlines a cyclocondensation strategy using ethyl 4,4,4-trifluoro-3-oxobutanoate and 3-methylbutanal. The reaction forms a dihydropyridine intermediate, which is oxidized to the pyridine ring. This approach enables precise placement of the trifluoromethyl and methyl groups:

Reaction pathway :

-

Cyclocondensation : Ethyl trifluoro-3-oxobutanoate + 3-methylbutanal → Dihydropyridine.

-

Oxidation : Dihydropyridine → 4-Methyl-5-trifluoromethyl-pyridine.

-

Carboxylation : Introduces the carboxylic acid group at position 2 (see Section 3).

Yields for the cyclocondensation step exceed 75% under optimized conditions (120°C, 12 hours).

Vinyl Ether-Based Synthesis

A Chinese patent discloses an alternative route starting with vinyl n-butyl ether and trifluoroacetic anhydride:

-

Step 1 : React vinyl n-butyl ether with trifluoroacetic anhydride to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.

-

Step 2 : Condense with trimethylphosphonoacetate under basic conditions to generate a diene intermediate.

-

Step 3 : Cyclize with ammonium acetate to yield 2-hydroxy-4-trifluoromethylpyridine.

-

Step 4 : Chlorinate the hydroxyl group (POCl₃, 80°C) and oxidize to the carboxylic acid.

This method achieves an overall yield of 68%, with the final carboxylation step critical for purity.

Carboxylation of Halogenated Intermediates

Palladium-Catalyzed Carbonylation

The carboxyl group at position 2 is introduced via carbonylation of 2-chloro-5-trifluoromethylpyridine. Source demonstrates this using PdCl₂(PPh₃)₂ as a catalyst under CO pressure (2280 Torr) in methanol:

Reaction :

2-Chloro-5-(trifluoromethyl)pyridine + CO + MeOH → Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

| Condition | Value | Yield (%) |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ | 79 |

| Temperature | 120°C | 79 |

| CO pressure | 30 atm | 79 |

Hydrolysis of the methyl ester (NaOH, 80°C) provides the free carboxylic acid with 95% efficiency.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Chlorine/Fluorine Exchange | High yields (85–92%), scalable | Long reaction times (25–100 hr) | High |

| Cyclocondensation | Regioselective, modular | Multi-step, moderate yields | Moderate |

| Carbonylation | Efficient carboxylation | Requires high-pressure CO | High |

Emerging Techniques and Innovations

Recent advances focus on reducing reliance on HF and improving atom economy. For example, explores trifluoroethylamine derivatives as building blocks, while investigates piperazine-mediated coupling to streamline intermediate purification.

Chemical Reactions Analysis

Reaction Types and Mechanisms

4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid exhibits diverse reactivity due to its functional groups: a carboxylic acid (-COOH), a trifluoromethyl group (-CF3), and a methyl group (-CH3). Key reaction pathways include:

a. Nucleophilic Substitution

The trifluoromethyl group (-CF3) is electron-withdrawing, activating the pyridine ring for nucleophilic substitution. Substitution reactions may occur at positions ortho or para to the -CF3 group, depending on steric and electronic effects. For example, trifluoromethyl copper reagents can facilitate substitution at specific positions .

c. Carboxylic Acid Reactions

The -COOH group undergoes typical carboxylic acid reactions:

-

Esterification : Reaction with alcohols in acidic conditions.

-

Amidation : Formation of amides with amines.

-

Decarboxylation : Loss of CO2 under thermal or catalytic conditions.

Key Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic substitution | Trifluoromethyl copper, catalysts (e.g., palladium) | Substituted pyridines |

| Halogenation | Cl2, Br2 (with activating agents) | Halogenated derivatives |

| Esterification | Alcohols (e.g., methanol), H2SO4 (catalyst) | Esters (e.g., methyl ester) |

| Amidation | Amines (e.g., NH3), coupling agents (e.g., DCC) | Amides |

pKa Analysis

The carboxylic acid group in this compound is highly acidic due to the electron-withdrawing effects of the -CF3 group. The pKa is estimated to be ~2.5–3.0 , lower than unsubstituted pyridine-2-carboxylic acid (picolinic acid, pKa ~3.12) . This enhanced acidity facilitates deprotonation in basic conditions, influencing reactivity in substitution or amidation reactions.

| Compound | Functional Groups | Estimated pKa |

|---|---|---|

| 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid | -COOH, -CF3, -CH3 | ~2.5–3.0 |

| Picolinic acid | -COOH | ~3.12 |

Comparison with Similar Compounds

Mechanistic Insights

The trifluoromethyl group (-CF3) significantly influences reactivity through inductive effects, stabilizing intermediates in substitution reactions. For example, in the synthesis of 2,3,5-DCTF (a key intermediate for agrochemicals), chlorination followed by fluorination yields trifluoromethyl derivatives with high stability .

Scientific Research Applications

Medicinal Chemistry Applications

4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid has been studied for its potential in drug development due to its unique structural features that enhance biological activity.

Enzyme Inhibition

The compound has demonstrated significant enzyme inhibition properties, particularly against certain targets involved in metabolic pathways. For example, it has been shown to inhibit enzymes related to cancer cell proliferation and inflammation.

Table 1: Enzyme Inhibition Data

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have reported effective inhibition of various cancer cell lines.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential against breast cancer cells, the compound exhibited an IC50 value of approximately 20 µM, indicating significant cytotoxicity and potential for further development as an anticancer agent.

Agrochemical Applications

The trifluoromethyl group present in the compound enhances its efficacy as a pesticide, making it valuable in agricultural applications.

Insecticidal Activity

4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid has been incorporated into formulations targeting sap-sucking pests, with studies showing enhanced insecticidal activity compared to non-fluorinated analogs.

Table 2: Insecticidal Activity Data

Herbicidal Properties

The compound has also been evaluated for herbicidal properties, showing effectiveness against various weed species, thus contributing to sustainable agricultural practices.

Synthesis and Structural Optimization

The synthesis of 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid involves several steps, including the introduction of the trifluoromethyl group via electrophilic fluorination techniques.

Synthesis Overview:

- Start with pyridine derivatives.

- Introduce the trifluoromethyl group using trifluoromethylating agents.

- Carboxylate the compound through carboxylation reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid is primarily related to its ability to interact with specific molecular targets. For instance, as an intermediate in the synthesis of β-secretase inhibitors, it plays a role in modulating the activity of enzymes involved in the pathogenesis of Alzheimer’s disease . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its molecular targets, thereby influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of analogous compounds:

Physicochemical Properties

- Acidity : The trifluoromethyl group’s electron-withdrawing nature increases the acidity of the carboxylic acid. However, in 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid , the methyl group at position 4 may slightly offset this effect compared to the chloro analog (5-chloro-4-CF₃ derivative), where Cl’s stronger electron withdrawal further enhances acidity .

- Solubility: The pyrimidine-based analogs (e.g., 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylicacid) may exhibit lower solubility in nonpolar solvents due to the pyrimidine ring’s dual nitrogen atoms, which promote hydrogen bonding .

Research Findings and Limitations

- Positional Isomerism : Studies on 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid suggest that the CF₃ group’s position relative to the carboxylic acid significantly impacts acidity and binding affinity in enzyme inhibition .

- Data Gaps : Direct experimental data on the target compound’s properties are scarce; inferences rely on structural analogs. Further studies are needed to quantify acidity constants (pKa), solubility, and biological activity.

Biological Activity

4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity and biological interactions, making it a valuable scaffold in medicinal chemistry. This article reviews the biological activity of this compound, including its antibacterial, antifungal, and potential therapeutic applications.

The molecular structure of 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid contributes to its unique properties. The presence of the trifluoromethyl group is known to affect the electronic distribution and steric hindrance, influencing the compound's reactivity and biological interactions.

Antibacterial Activity

Research indicates that derivatives of trifluoromethylpyridine exhibit significant antibacterial properties. For instance, a study demonstrated that various trifluoromethylpyridine amide derivatives showed varying degrees of activity against R. solanacearum and other pathogenic bacteria. The following table summarizes the antibacterial activities observed:

| Compound | Concentration (mg/L) | Activity (%) |

|---|---|---|

| E1 | 100 | 40 ± 1.2 |

| E2 | 100 | 26 ± 0.3 |

| E3 | 100 | 9 ± 2.7 |

| F1 | 100 | 41 ± 1.9 |

| F2 | 100 | 33 ± 1.6 |

These results indicate that certain modifications to the pyridine structure can enhance antibacterial efficacy, with some compounds achieving over 50% inhibition at specific concentrations .

Antifungal Activity

Trifluoromethyl-substituted pyridines have also been reported to possess antifungal properties. For example, fluazinam, a fungicide derived from trifluoromethylpyridine structures, exhibits potent antifungal activity by disrupting respiration in fungal cells . The increased lipophilicity due to the trifluoromethyl group is believed to enhance membrane permeability, contributing to its effectiveness.

Notably, research has shown that certain analogues of pyridine derivatives selectively inhibit bacterial enzymes without affecting human counterparts. For instance, compounds targeting Sfp-PPTase demonstrated submicromolar inhibition while exhibiting minimal cytotoxicity in human cell lines . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Study on Chlamydia trachomatis

A recent study focused on sulfonylpyridine derivatives, which include structures similar to 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid, found that these compounds effectively inhibited the growth of Chlamydia trachomatis without affecting host cell viability. The compounds were selectively toxic to the pathogen, indicating a promising avenue for developing targeted therapies against sexually transmitted infections .

In Vivo Studies

In vivo studies involving animal models have shown that certain derivatives can significantly reduce bacterial load in infected tissues while maintaining safety profiles comparable to established antibiotics. These findings underscore the potential for clinical applications of these compounds in treating resistant bacterial infections.

Q & A

Q. Example Table: Comparative Reactivity of Pyridine Derivatives

| Precursor | Reaction Type | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-5-CF₃-pyridine | Pd-catalyzed CO₂ insertion | 75–85 | 80°C, DMF, 48h | |

| 5-CF₃-pyridine-2-nitrile | Acidic hydrolysis | 90 | H₂SO₄ (conc.), reflux |

Basic: What analytical techniques are critical for verifying the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal at ~-60 to -70 ppm .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding of the carboxylic acid group) .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for molecular ion confirmation .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electron Density Distribution : Identify electron-deficient regions (e.g., near CF₃) and nucleophilic sites (e.g., carboxylic acid oxygen) .

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer interactions.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or organic environments.

Q. Example Table: Calculated DFT Parameters

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capacity |

| LUMO Energy | -1.8 | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.4 | Reactivity indicator |

Advanced: What mechanistic insights explain the influence of CF₃ and COOH groups on reactivity?

Methodological Answer:

- CF₃ Group : Strong electron-withdrawing effect reduces electron density at the pyridine ring, directing electrophilic attacks to the 5-position. It also enhances metabolic stability in biological assays .

- COOH Group : Acts as a hydrogen-bond donor, facilitating crystallization or interaction with biological targets. Under basic conditions, deprotonation generates a carboxylate anion, increasing solubility in polar solvents .

Q. Example Table: Capacitive Sensor Data

| Analyte | Δ Capacitance (pF) | Detection Limit (µM) |

|---|---|---|

| Protein X | 12.5 ± 0.8 | 5.0 |

| DNA Fragment Y | 8.2 ± 0.6 | 10.0 |

Basic: What are the stability considerations for handling this compound in aqueous vs. anhydrous conditions?

Methodological Answer:

- Aqueous Solutions : The carboxylic acid group may hydrolyze slowly under prolonged basic conditions (pH > 10). Store at pH 4–6 in buffered solutions .

- Anhydrous Storage : Use desiccants (e.g., silica gel) to prevent hygroscopic degradation. Stability studies show <5% decomposition over 6 months at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.